2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine typically involves the cyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method is the multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction proceeds under mild conditions and yields the desired triazolo-pyrimidine derivatives .
Industrial Production Methods
the multicomponent reaction approach mentioned above can be adapted for large-scale synthesis, given its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science:
Mechanism of Action
The mechanism of action of 2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activities, particularly in cancer treatment .
Properties
Molecular Formula |
C11H10N6 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine |
InChI |
InChI=1S/C11H10N6/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H,12-13H2 |
InChI Key |
HLOLULVSALQNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)N)N |
Origin of Product |
United States |
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